

Electrochemical properties of strontium malonate compared to other strontium compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium malonate*

Cat. No.: *B3062150*

[Get Quote](#)

A Comparative Guide to the Electrochemical Properties of Strontium Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of **strontium malonate** and other key strontium compounds, including strontium carbonate, strontium oxide, strontium titanate, and strontium chloride. The information presented is based on available experimental data from scientific literature. It is important to note that while data exists for several strontium compounds, there is a notable lack of direct experimental research on the electrochemical properties of **strontium malonate**. This guide clearly indicates where data is absent and provides theoretical inferences where possible.

Comparative Overview of Electrochemical Properties

The electrochemical behavior of strontium compounds is diverse, largely dictated by the nature of the anionic group and the crystal structure. The following table summarizes the key electrochemical properties of the compared strontium compounds.

Property	Strontium Malonate	Strontium Carbonate	Strontium Oxide	Strontium Titanate	Strontium Chloride
Conductivity	Data not available	Low ionic conductor	Ionic conductor	Electronically conductive (tunable)	Ionic conductor in molten state
Redox Activity	Likely inactive	Inactive	Inactive	Redox-active (Ti center)	Inactive
Electrochemical Stability	Data not available	Stable	Thermally stable	Stable	Stable in aqueous solution

Note: The electrochemical properties of **strontium malonate** are largely inferred due to the absence of direct experimental data in the reviewed literature. The malonate ion itself can undergo electrochemical oxidation at high potentials.

Detailed Electrochemical Analysis

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox behavior of a substance.

- **Strontium Malonate:** No experimental cyclic voltammetry data for **strontium malonate** has been found in the surveyed literature. Theoretically, in an aqueous electrolyte, **strontium malonate** is expected to be electrochemically inactive within the typical potential window of water, as both strontium and malonate ions are not readily redox-active under these conditions. However, at very high anodic potentials, the malonate anion could undergo oxidative decarboxylation.
- Other Strontium Compounds:
 - **Strontium Chloride:** In aqueous solutions, strontium chloride is electrochemically inactive within the stability window of water. It primarily serves as a source of Sr^{2+} ions and a supporting electrolyte. In molten salt electrolysis, SrCl_2 can be reduced to metallic strontium.

- Strontium Oxide: As a stable oxide, SrO is generally redox-inactive in typical electrochemical measurements. It is used in solid oxide fuel cells for its ionic conductivity at high temperatures.
- Strontium Titanate: The electrochemical behavior of SrTiO_3 is dominated by the titanium center. Doping can introduce oxygen vacancies and $\text{Ti}^{3+}/\text{Ti}^{4+}$ redox couples, making it electrochemically active and suitable for applications in batteries and fuel cells.
- Strontium Carbonate: Similar to strontium chloride, strontium carbonate is largely electrochemically inactive in aqueous media and acts as a stable, insulating material.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical impedance spectroscopy is a powerful technique for characterizing the electrical properties of materials and their interfaces with electrolytes.

- **Strontium Malonate:** No experimental EIS data for **strontium malonate** is currently available in the scientific literature.
- Other Strontium Compounds:
 - Strontium Titanate: EIS studies on strontium titanate have revealed its high dielectric constant and the ability to tune its conductivity through doping. These studies are crucial for its application in electronic devices and energy storage.
 - Strontium Oxide: EIS is used to characterize the ionic conductivity of strontium oxide, particularly in the context of solid oxide fuel cells, where it is a component of the electrolyte or electrode materials.
 - Strontium Chloride: In aqueous solutions, EIS can be used to study the solution's conductivity where strontium chloride acts as an electrolyte.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key electrochemical techniques.

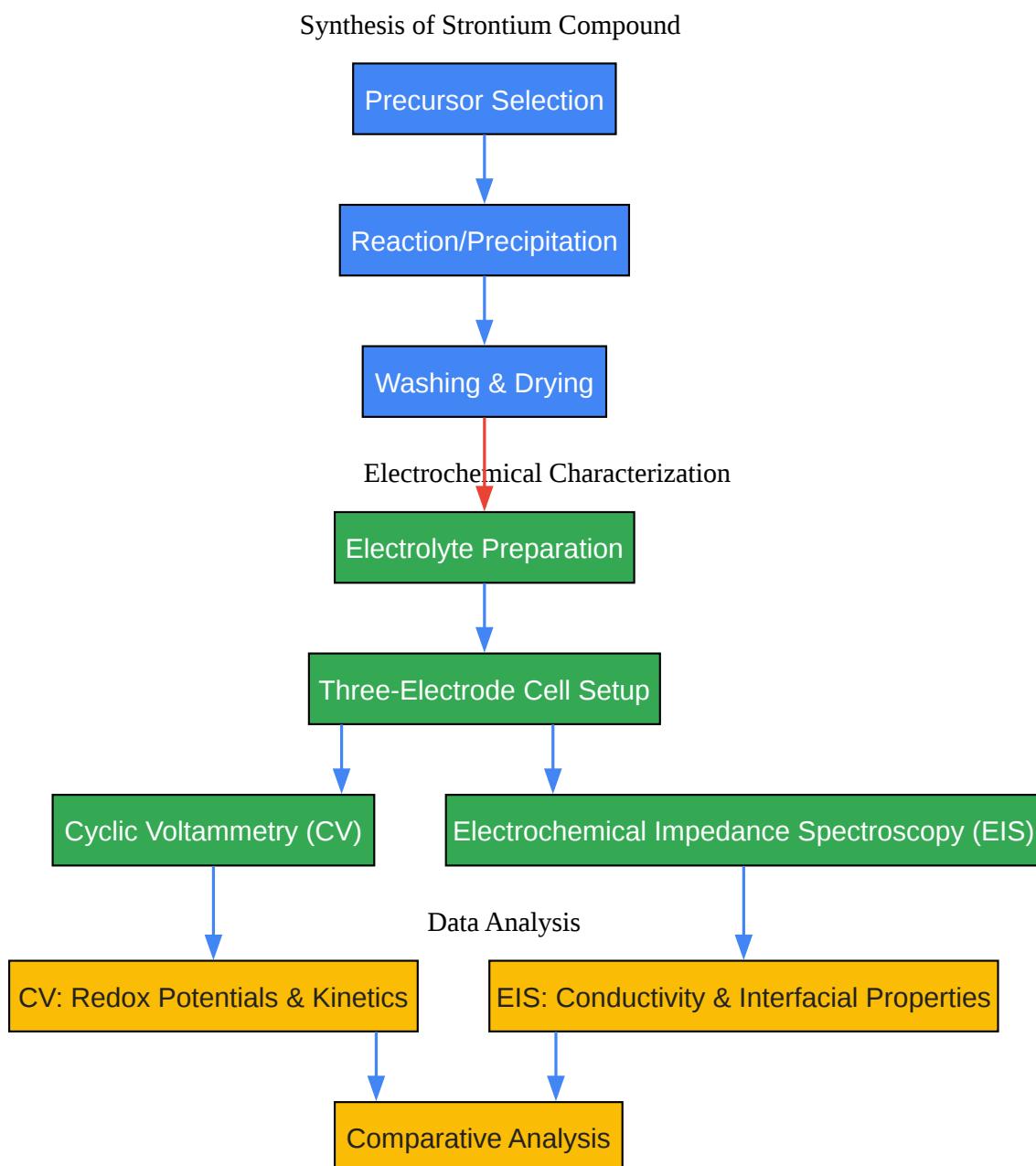
Synthesis of Strontium Compounds

- **Strontium Malonate:** Can be synthesized by reacting an aqueous solution of strontium chloride with a solution of sodium malonate. The resulting precipitate of **strontium malonate** can be filtered, washed, and dried. Another method involves reacting a suspension of malonic acid with strontium carbonate.
- **Strontium Carbonate:** Typically prepared by reacting a soluble strontium salt, such as strontium nitrate, with a soluble carbonate salt like sodium carbonate.^[1] It can also be synthesized via a solvothermal method using strontium hydroxide in ethanol.^[2]
- **Strontium Oxide:** Can be synthesized through the thermal decomposition of strontium carbonate at high temperatures. Sol-gel and wet chemical methods using precursors like strontium nitrate and sodium hydroxide have also been employed.^{[3][4]}
- **Strontium Titanate:** Common synthesis methods include the sol-gel process using strontium acetate and titanium isopropoxide, and hydrothermal synthesis.^{[5][6]}
- **Strontium Chloride:** Prepared by reacting strontium carbonate or strontium hydroxide with hydrochloric acid.^[7]

Cyclic Voltammetry (CV) Experimental Protocol

A standard three-electrode setup is used for cyclic voltammetry.^{[8][9]}

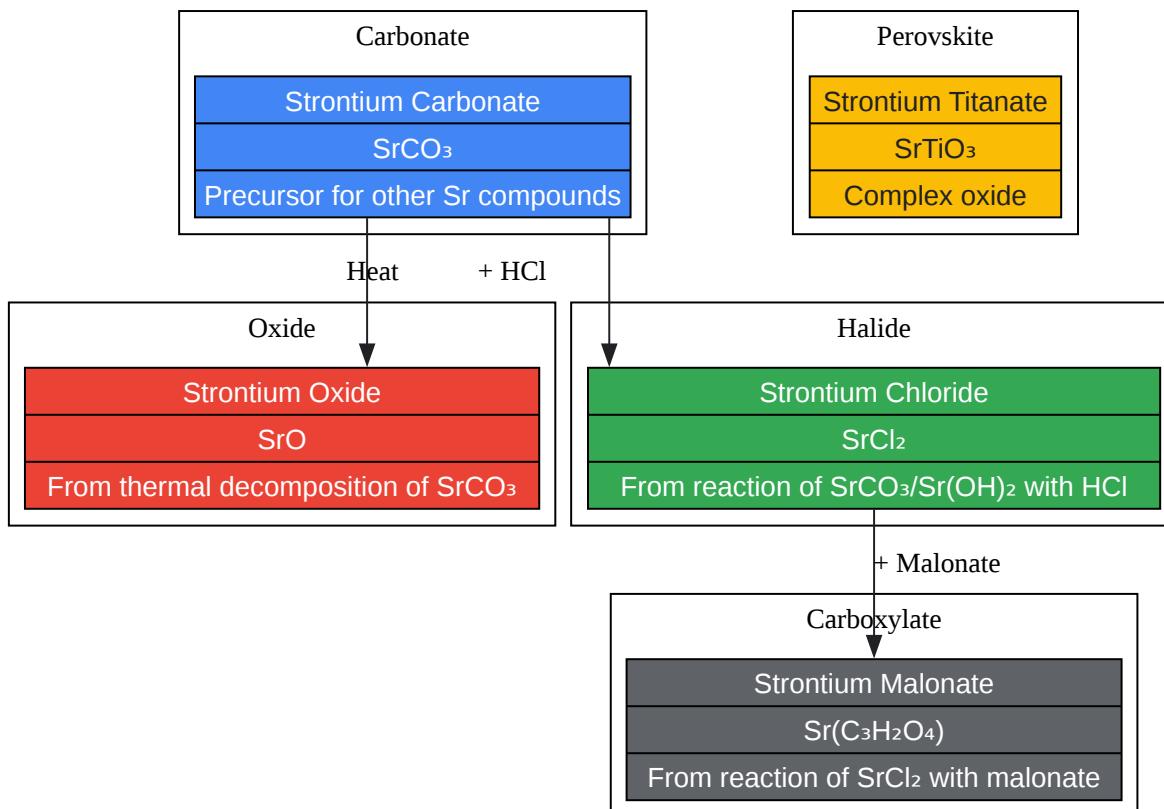
- **Electrochemical Cell:** A glass cell containing the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).^[10]
- **Electrolyte:** A solution of the strontium compound of interest in a suitable solvent with a supporting electrolyte (e.g., KCl) to ensure sufficient conductivity.
- **Procedure:** The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential at a specific scan rate. The resulting current is measured and plotted against the applied potential.


Electrochemical Impedance Spectroscopy (EIS) Experimental Protocol

EIS measurements are typically performed using a potentiostat with a frequency response analyzer.[11][12]

- **Electrochemical Cell:** A two or three-electrode setup similar to that used for CV.
- **Procedure:** A small amplitude AC voltage (typically 5-10 mV) is applied to the system at a specific DC potential over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz). The resulting AC current and phase shift are measured to determine the impedance of the system at each frequency. The data is often represented as Nyquist or Bode plots.[13]

Visualizations


Experimental Workflow for Electrochemical Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and electrochemical characterization of strontium compounds.

Logical Relationship of Compared Strontium Compounds

[Click to download full resolution via product page](#)

Caption: Synthesis relationships between the compared strontium compounds.

Conclusion

This guide provides a comparative overview of the electrochemical properties of several key strontium compounds. While strontium chloride, oxide, and titanate have been studied to some extent, there is a clear gap in the scientific literature regarding the electrochemical behavior of

strontium malonate. The provided data on other strontium compounds can serve as a valuable reference for researchers. Future experimental studies focusing on the cyclic voltammetry and electrochemical impedance spectroscopy of **strontium malonate** are necessary to fully understand its properties and potential applications, particularly in fields like drug development where the malonate ligand may play a significant role in the compound's overall behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strontium carbonate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Strontium Oxide Nano Particle by Sol-Gel Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. scite.ai [scite.ai]
- 5. Sol–gel synthesis of strontium titanate powders of various compositions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Hydrothermal synthesis of strontium titanate: thermodynamic considerations, morphology control and crystallisation mechanisms - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Strontium chloride - Wikipedia [en.wikipedia.org]
- 8. ossila.com [ossila.com]
- 9. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 10. A home setup for cyclic voltammetry | Chemisting [chemisting.com]
- 11. nanoscience.com [nanoscience.com]
- 12. echem101.gamry.com [echem101.gamry.com]
- 13. nlab.pl [nlab.pl]
- To cite this document: BenchChem. [Electrochemical properties of strontium malonate compared to other strontium compounds]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3062150#electrochemical-properties-of-strontium-malonate-compared-to-other-strontium-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com